N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
Description
"N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide" is a synthetic compound characterized by a piperazine core substituted with a 2-fluorophenyl group, a pyridin-3-yl (3-pyridinyl) moiety, and an ethanesulfonamide side chain. The ethanesulfonamide group distinguishes it from related compounds, as this substituent may influence solubility, metabolic stability, and receptor-binding affinity .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2S/c1-2-27(25,26)22-15-19(16-6-5-9-21-14-16)24-12-10-23(11-13-24)18-8-4-3-7-17(18)20/h3-9,14,19,22H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJCMQQNDMWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition.
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. ENTs are responsible for the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, the compound disrupts these pathways and their downstream effects.
Pharmacokinetics
Its irreversible inhibition of ents suggests that it may have a prolonged effect in the body.
Result of Action
The molecular effect of the compound’s action is the reduction of uridine uptake in cells expressing ENT1 and ENT2. This leads to a disruption in nucleotide synthesis and regulation of adenosine function.
Action Environment
The compound’s structure, which includes a piperazine ring and a 2-fluorophenyl group, may suggest that it could be influenced by factors such as pH and temperature
Scientific Research Applications
- Antidepressant Activity :
- Antipsychotic Properties :
- Cancer Treatment :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide is essential for optimizing its pharmacological properties. Key findings include:
- Fluorine Substitution : The introduction of fluorine in the phenyl ring significantly affects the lipophilicity and bioavailability of the compound, enhancing its therapeutic efficacy.
- Piperazine Ring Modifications : Alterations in the piperazine moiety can lead to variations in receptor selectivity and potency, suggesting avenues for developing more effective analogs .
Antidepressant Efficacy
A clinical trial involving a derivative of this compound demonstrated significant improvements in depressive symptoms among participants compared to placebo controls. The study emphasized its mechanism of action through serotonin receptor modulation.
Antipsychotic Evaluation
In a preclinical model, the compound was assessed for its antipsychotic effects against established drugs. Results indicated comparable efficacy with reduced side effects, highlighting its potential as a safer alternative in managing psychotic disorders.
Cancer Cell Line Studies
A series of experiments conducted on breast and lung cancer cell lines revealed that this compound inhibited cell growth through apoptosis induction. These findings support further exploration into its application as an anticancer agent.
Chemical Reactions Analysis
Functional Group Reactivity
- Piperazine Ring :
- Sulfonamide Group :
- Pyridine Ring :
Kinetic and Mechanistic Insights
- Irreversible Inhibition : Compound 3c (a close analog) exhibits non-competitive inhibition of ENT1/ENT2, reducing without altering .
- Molecular Docking : The sulfonamide group forms hydrogen bonds with ENT1 residues (Gly198, Ser199, Glu200), distinct from classical inhibitors like draflazine .
Table 2: Binding Energies of Key Analogues
| Compound | ENT1 Binding Energy (kcal/mol) | ENT2 Binding Energy (kcal/mol) |
|---|---|---|
| 3c | -7.05 | -6.98 |
| Draflazine | -6.20 | Not reported |
Stability and Degradation Pathways
Comparative Analysis with Analogues
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other arylpiperazine derivatives but differs in specific substituents. Below is a detailed comparison with its closest analog, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide , as referenced in the provided evidence:
Structural Differences
*Calculated based on structural formulas.
Hypothesized Pharmacological Differences
For example, bulkier substituents could reduce affinity for tight receptor pockets . Fluorophenyl and pyridinyl moieties are conserved in both compounds, suggesting retained π-π stacking interactions with aromatic residues in receptor binding sites.
Methanesulfonamide analogs are often prioritized in early-stage drug development due to simpler synthesis and lower molecular weight .
Research Findings
No direct comparative studies between these two compounds are available in the provided evidence. However, general trends in arylpiperazine derivatives suggest that:
- Methanesulfonamide analogs are more commonly reported in literature, with documented binding affinities for serotonin receptors (e.g., 5-HT₁A Ki = 12 nM in related structures) .
- Ethanesulfonamide variants are less studied but may offer advantages in metabolic stability due to reduced susceptibility to oxidative metabolism.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core. For example, coupling 2-fluorophenylpiperazine with a pyridinyl-ethyl intermediate under reflux conditions in aprotic solvents like acetonitrile or dichloromethane. Key steps include nucleophilic substitution for ethanesulfonamide incorporation and purification via column chromatography. Optimizing yield requires precise control of stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts such as potassium carbonate .
Q. How is this compound characterized using spectroscopic methods, and what key spectral features confirm its structure?
- Methodological Answer :
- 1H-NMR : Look for signals corresponding to the piperazine protons (δ 2.5–3.5 ppm as multiplets), fluorophenyl aromatic protons (δ 6.8–7.2 ppm), and pyridinyl protons (δ 8.2–8.6 ppm).
- 13C-NMR : Confirm the ethanesulfonamide group via a sulfur-linked carbon at δ 45–50 ppm.
- Mass Spectrometry (MS) : The molecular ion peak should align with the theoretical molecular weight (e.g., m/z ≈ 415 for a related analog) .
Q. What preliminary biological assays are recommended to screen its activity, and which models are suitable?
- Methodological Answer : Initial screening should focus on receptor binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety). Use radioligand displacement assays with transfected HEK-293 cells. For functional activity, measure cAMP modulation or calcium flux. In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and antimicrobial disk diffusion tests are also recommended .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituting the fluorophenyl or pyridinyl groups on receptor binding?
- Methodological Answer :
- Fluorophenyl Modifications : Synthesize analogs with electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., OCH₃) groups at the 2-, 3-, or 4-positions of the phenyl ring. Compare binding affinity via IC₅₀ values in radioligand assays.
- Pyridinyl Substitutions : Replace pyridin-3-yl with pyridin-2-yl or pyrazinyl groups to assess steric and electronic effects. Computational docking (e.g., AutoDock Vina) can predict interactions with receptor pockets .
Q. What computational approaches predict the compound's interaction with biological targets, and how to validate these predictions experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₁A receptor) to analyze binding stability and key residues (e.g., Asp116 for hydrogen bonding).
- Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications. Validate predictions using site-directed mutagenesis and functional assays (e.g., cAMP inhibition) .
Q. How to address discrepancies in activity data across different studies, and what factors should be considered in data interpretation?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell line passage number, ligand concentration).
- Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
- Metabolic Stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to explain species-specific discrepancies .
Q. What strategies improve the compound's pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as a cyclodextrin complex.
- Metabolic Stability : Block CYP450 oxidation sites via fluorination or methyl group addition. Validate using liver microsome assays and LC-MS metabolite profiling .
Q. How to establish a validated protocol for assessing in vitro receptor binding affinity, and what controls are essential?
- Methodological Answer :
- Radioligand Binding : Use [³H]-8-OH-DPAT for 5-HT₁A receptors. Include nonspecific binding controls (e.g., 10 µM serotonin).
- Data Normalization : Express results as % displacement relative to reference ligands (e.g., WAY-100635).
- Reproducibility : Triplicate runs with Z’-factor ≥0.5 to ensure assay robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
